J Acid urea

Catalog No.
S546441
CAS No.
134-47-4
M.F
C21H16N2O9S2
M. Wt
504.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
J Acid urea

CAS Number

134-47-4

Product Name

J Acid urea

IUPAC Name

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid

Molecular Formula

C21H16N2O9S2

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)

InChI Key

PCGISRHGYLRXSR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Urea J Acid;

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O

Description

The exact mass of the compound J Acid urea is 504.0297 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45174. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sustainable Crop Production

Soil Acidification and Microbial Community Structure

Hydrogen Production

Urea Fuel Cells

Wastewater Remediation

Protein Denaturation

Medicinal Chemistry

Organic Synthesis

Water-Energy Nexus

J Acid urea is a chemical compound characterized by its complex structure, which includes the functional groups derived from both J Acid and urea. The molecular formula for J Acid urea is C21H16N2O9S2, indicating that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is primarily used in dye synthesis due to its ability to form vibrant colors when coupled with diazonium salts. J Acid itself is derived from 7-amino-4-hydroxynaphthalene-2-sulfonic acid, which contributes to the compound's dyeing properties .

  • While specific data on J Acid Urea's toxicity is limited, it is advisable to handle it with care as it is an industrial chemical. Standard laboratory safety practices for handling chemicals, including wearing gloves, eye protection, and working in a fume hood, should be followed.
  • J Acid Urea contains sulfonic acid groups, which can be irritating to skin and eyes.

  • Coupling Reactions: J Acid urea can react with aryl diazonium compounds to produce azo dyes. This process typically requires an aqueous medium and specific conditions to maintain pH levels and temperature .
  • Hydrolysis: Like many amides, J Acid urea can undergo hydrolysis under acidic or basic conditions, potentially leading to the release of ammonia and other byproducts .
  • Decomposition: At elevated temperatures, J Acid urea may decompose into simpler compounds, although specific decomposition pathways for this compound are less documented compared to simpler amides .

J Acid urea can be synthesized through a reaction between J Acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) and urea at temperatures ranging from 100°C to 140°C. This process involves:

  • Preparation of Reactants: J Acid is mixed with urea.
  • Heating: The mixture is heated under controlled conditions to facilitate the reaction.
  • Cooling and Purification: After the reaction, the product is cooled and purified to isolate J Acid urea .

Unique Features7-Amino-4-hydroxynaphthalene-2-sulfonic acidPrecursor to J Acid ureaDye synthesisDirectly involved in the synthesis of J Acid urea4-Amino-3-hydroxyphenyl sulfonic acidSimilar sulfonic structureDye synthesisOften used as a coupling component6-Amino-2-naphthalenesulfonic acidSimilar naphthalene structureDye synthesisUsed in various azo dye formulations

J Acid urea stands out due to its specific combination of functional groups that not only facilitate dyeing but also enhance color stability compared to other similar compounds.

Interaction studies involving J Acid urea often focus on its coupling reactions with diazonium salts. These studies examine:

  • Reaction Conditions: Optimal pH levels and temperatures for effective dye formation.
  • Stability: The stability of the resulting azo compounds under various environmental conditions.
  • Biological Interactions: Potential interactions with proteins and other biomolecules, although detailed studies are still required.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

504.02972244 g/mol

Monoisotopic Mass

504.02972244 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2QJN9485J7

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134-47-4

Wikipedia

AMI-1

General Manufacturing Information

2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

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